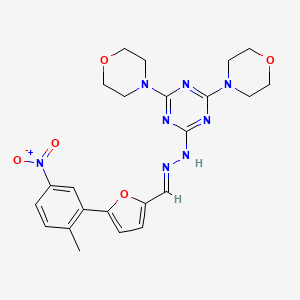
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It has been extensively studied for its potential use in the treatment of various reproductive disorders, including infertility, endometriosis, and prostate cancer. In
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential use in the treatment of various reproductive disorders. In preclinical studies, it has been shown to effectively suppress gonadotropin secretion and reduce testosterone levels in both male and female animals. In clinical studies, 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has demonstrated promising results in the treatment of endometriosis and prostate cancer.
Mécanisme D'action
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide works by binding to and blocking the GnRH receptor, which is responsible for regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the GnRH receptor, 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide effectively suppresses the secretion of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to effectively reduce testosterone levels in both male and female animals. In addition, it has been shown to reduce the size of prostate tumors in animal models of prostate cancer. 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to effectively reduce the severity of endometriosis symptoms in clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its high potency and selectivity for the GnRH receptor. This makes it an ideal tool for studying the role of the GnRH receptor in various biological processes. However, one limitation of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is the potential use of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in the treatment of other reproductive disorders, such as polycystic ovary syndrome (PCOS) and uterine fibroids. Another area of interest is the development of more potent and selective GnRH receptor antagonists, which may have even greater therapeutic potential. Finally, there is a need for further research on the long-term safety and efficacy of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, including the preparation of the key intermediate 2-(2-methylphenoxy)acetamide, which is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to yield 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The overall yield of the synthesis is approximately 10%, and the purity of the final product is typically greater than 99%.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-2-5-12-18(14)22-13-19(21)20-17-11-6-9-15-8-3-4-10-16(15)17/h2,5-7,9,11-12H,3-4,8,10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROPMXZDRSFHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)


![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)





![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)